![molecular formula C16H19BrN2O B1520271 4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide CAS No. 1183918-20-8](/img/structure/B1520271.png)

4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide

Übersicht

Beschreibung

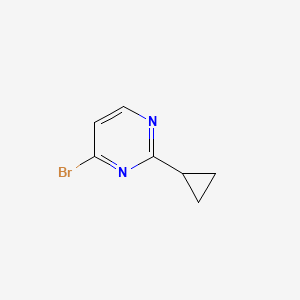

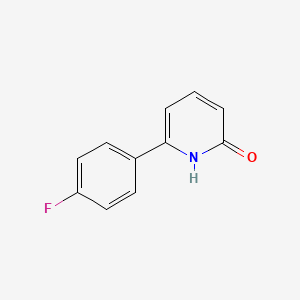

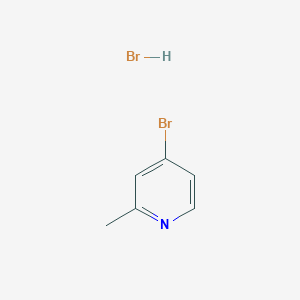

4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 1183918-20-8 . It has a molecular weight of 335.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19BrN2O/c1-3-8-19(11-13-6-4-12(2)5-7-13)16(20)15-9-14(17)10-18-15/h4-7,9-10,18H,3,8,11H2,1-2H3 . This indicates that the compound contains 16 carbon atoms, 19 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

This compound and its derivatives play a significant role in the field of chemical synthesis and drug development. For instance, a practical synthesis method has been developed for an orally active CCR5 antagonist, showcasing the compound's application in creating pharmacologically relevant molecules. This method involves a series of chemical reactions including esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, providing a new, cost-effective approach without the need for chromatographic purification (Ikemoto et al., 2005).

Bromination Techniques

The compound is also significant in studies focusing on bromination techniques. A substrate-controlled regioselective bromination process has been described, where tetra-butyl ammonium tribromide (TBABr3) reacts with pyrrole-2-carboxamide substrates to yield predominantly 5-brominated species, demonstrating the compound's utility in specific bromination outcomes (Gao et al., 2018).

Bromoperoxidase-Catalyzed Oxidations

In another aspect, the compound has been used to explore bromoperoxidase-catalyzed oxidations. Here, ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination under specific conditions, facilitated by a vanadate(V)-dependent bromoperoxidase. This study highlights the compound's role in generating bromopyrroles, further expanding its application in synthesizing marine natural products under biomimetic conditions (Wischang & Hartung, 2011).

Tyrosine Kinase Inhibitors

Furthermore, analogs of this compound have been evaluated for their efficacy as tyrosine kinase inhibitors, particularly in inhibiting the tyrosine phosphorylating action of EGF-stimulated full-length EGFR enzyme. This research underscores the compound's potential in the development of new therapeutic agents targeting the EGF family of growth factors (Rewcastle et al., 1998).

Molecular Complexes and Catalysis

Additionally, the synthesis and characterization of metal complexes involving derivatives of this compound have been explored. For example, the creation of Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands demonstrates its utility in coordination chemistry and potential applications in catalysis (Binzet et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c1-3-8-19(11-13-6-4-12(2)5-7-13)16(20)15-9-14(17)10-18-15/h4-7,9-10,18H,3,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMESGKUVHQIMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=C(C=C1)C)C(=O)C2=CC(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520200.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)